Cas no 899750-33-5 (1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide structure
899750-33-5 structure
商品名:1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
CAS番号:899750-33-5
MF:C22H21Cl2N3O3
メガワット:446.326443433762
CID:5487774

1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • Pyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydro-
    • 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide
    • インチ: 1S/C22H21Cl2N3O3/c1-29-19-8-6-15(13-20(19)30-2)25-22(28)27-11-10-26-9-3-4-18(26)21(27)16-7-5-14(23)12-17(16)24/h3-9,12-13,21H,10-11H2,1-2H3,(H,25,28)
    • InChIKey: YVSYKKNNOLWBOM-UHFFFAOYSA-N
    • ほほえんだ: C12=CC=CN1CCN(C(NC1=CC=C(OC)C(OC)=C1)=O)C2C1=CC=C(Cl)C=C1Cl

1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2707-0217-5μmol
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2707-0217-75mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2707-0217-5mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2707-0217-30mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2707-0217-40mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2707-0217-10μmol
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2707-0217-15mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2707-0217-50mg
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2707-0217-2μmol
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2707-0217-20μmol
1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
899750-33-5 90%+
20μl
$79.0 2023-05-16

1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide 関連文献

1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamideに関する追加情報

Comprehensive Overview of 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 899750-33-5)

The compound 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS No. 899750-33-5) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique pyrrolopyrazine core, coupled with dichlorophenyl and dimethoxyphenyl substituents, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds widely studied for their role in modulating cellular signaling pathways.

In recent years, the demand for novel small-molecule inhibitors has surged, driven by advancements in precision medicine and targeted therapy. The pyrrolopyrazine scaffold of this compound aligns with current trends in drug discovery, where heterocyclic frameworks are prioritized for their versatility and bioactivity. The presence of chlorine and methoxy groups further enhances its binding affinity to specific biological targets, a feature often explored in structure-activity relationship (SAR) studies.

One of the most frequently searched questions in the context of 899750-33-5 revolves around its synthetic route and scalability. Organic chemists have developed multi-step protocols to synthesize this molecule, often involving Pd-catalyzed cross-coupling and amide bond formation as key steps. The compound's logP and solubility profiles are also critical parameters, as they influence its pharmacokinetic properties—a topic of high relevance in drug formulation discussions.

From a mechanistic perspective, preliminary studies suggest that 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may interact with ATP-binding sites of certain kinases, a hypothesis supported by molecular docking simulations. This aligns with the growing interest in computational chemistry tools to accelerate drug discovery. Additionally, its selectivity against off-target proteins remains a focal point for researchers aiming to minimize adverse effects.

The compound's nomenclature often leads to queries about its IUPAC name and simplified identifiers. While its systematic name is lengthy, abbreviations like DCP-DMP-PPCA (derived from its substituents) are occasionally used in informal literature. This practice mirrors broader trends in chemical nomenclature optimization, where readability is balanced with precision.

In the realm of intellectual property, 899750-33-5 has been referenced in several patents related to inflammatory diseases and oncological indications. Its patent landscape reflects the competitive nature of kinase inhibitor development, with companies seeking to exploit its therapeutic window. Notably, its metabolic stability in in vitro assays has been a key differentiator in these filings.

Environmental and green chemistry considerations are increasingly applied to compounds like 1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. Researchers are evaluating biodegradation pathways and eco-toxicity to address regulatory requirements—a response to the sustainable chemistry movement gaining traction globally.

Analytical characterization of this compound typically employs HPLC-MS and NMR spectroscopy, techniques frequently discussed in method development forums. The chromatographic purity thresholds for such molecules are stringent, often exceeding 98%, to meet preclinical trial standards. This underscores the intersection of analytical chemistry and quality control in modern pharmaceutical workflows.

As the scientific community continues to explore pyrrolopyrazine derivatives, 899750-33-5 serves as a compelling case study in medicinal chemistry optimization. Its balance of lipophilicity and hydrogen-bonding capacity exemplifies the nuanced design principles required for successful lead compound development. Future research directions may include prodrug strategies to enhance its oral bioavailability, a common challenge with similar heterocyclic systems.

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